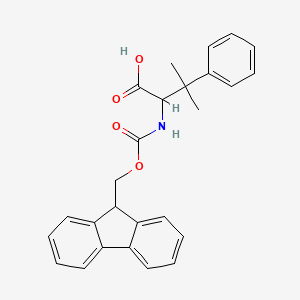

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid is a chiral compound used in various scientific research and industrial applications. The compound is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid typically involves the following steps:

Fmoc Protection: The amino group of 2-amino-3-methyl-3-phenyl-butyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

Resolution of Enantiomers: The racemic mixture of the compound can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and deprotection.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes:

Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.

High-Performance Liquid Chromatography (HPLC): Used for the purification and resolution of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl or amino derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protective Group

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid is primarily utilized as a protective group in solid-phase peptide synthesis. This method allows for the selective modification of amino acids without interfering with other functional groups, facilitating the synthesis of complex peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group is particularly advantageous due to its stability under basic conditions and ease of removal under mild acidic conditions.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of constrained β-hairpins targeting the EphA4 ligand binding domain, researchers employed this compound to create various peptide constructs. These constructs were evaluated for their binding affinity and biological activity, demonstrating the compound's utility in generating peptides with specific interactions in biological systems .

Drug Development

Designing Bioactive Peptides

The unique structure of this compound aids in designing bioactive peptides that are crucial for developing new therapeutic agents. Its incorporation into peptide sequences can enhance pharmacological properties, such as stability and receptor binding affinity.

Case Study: Therapeutic Applications

Research has shown that derivatives of this compound can modulate neuropeptide activity, offering potential therapeutic avenues for neurological disorders. For instance, studies indicate that specific modifications of peptides containing this amino acid can lead to increased efficacy in treating conditions like depression and anxiety .

Biotechnology

Peptide-Based Vaccines

The compound is also significant in biotechnology, particularly in producing peptide-based vaccines. By providing a stable delivery system for antigens, it enhances immune responses. The stability conferred by the Fmoc group allows for better formulation and administration of vaccine candidates.

Data Table: Applications in Vaccine Development

| Application Area | Description | Impact |

|---|---|---|

| Peptide-Based Vaccines | Enhances immune response through stable delivery | Improved efficacy in clinical trials |

| Antigen Stabilization | Protects antigens from degradation | Longer shelf-life and effectiveness |

| Immunogenicity Studies | Evaluates immune response to peptide constructs | Insights into vaccine design |

Neuroscience Research

Modulating Neuropeptide Activity

In neuroscience, derivatives of this compound are explored for their ability to modulate neuropeptide activity. This modulation can provide insights into the treatment of neurological disorders by affecting neurotransmitter systems.

Case Study: Neurotransmitter Interaction

Research has indicated that specific peptides synthesized using this compound can influence neurotransmitter release and receptor activation, potentially leading to novel treatments for conditions such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of (R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to protein synthesis, degradation, and cellular metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-2-amino-3-methyl-butyric acid: Lacks the phenyl group, resulting in different chemical properties.

Fmoc-2-amino-3-phenyl-propionic acid: Similar structure but with a different side chain length.

Uniqueness

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid is unique due to its specific combination of the Fmoc protecting group, chiral center, and phenyl ring, making it a valuable compound in peptide synthesis and other applications.

Actividad Biológica

(R,S)-Fmoc-2-amino-3-methyl-3-phenyl-butyric acid, also known as Fmoc-beta,beta-dimethyl-phenylalanine, is a modified amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by its bulky side chain and the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in various biological contexts.

Structural Characteristics

The compound features a beta,beta-dimethyl substitution on the phenylalanine backbone, which contributes to its resistance to enzymatic degradation. This modification allows for the stabilization of peptides during proteolytic digestion, making it particularly useful in peptide synthesis and drug development.

The biological activity of this compound is primarily attributed to its role as an amino acid building block in peptides that interact with various biological targets. Its structural attributes enable it to modulate peptide conformation and enhance binding affinity to receptors or enzymes.

Inhibition of Peptidases

Recent studies have indicated that derivatives of this compound can serve as effective inhibitors of metallo-aminopeptidases (MAPs). MAPs are crucial in numerous physiological processes, including protein turnover and signal transduction. The inhibition of these enzymes can lead to significant alterations in cellular functions such as apoptosis and inflammation .

Study 1: Activity-Based Probes for MAPs

A study developed activity-based probes (ABPs) based on the bestatin scaffold, which shares structural similarities with this compound. These probes were shown to selectively label MAPs in complex proteomes, demonstrating the potential for this compound to be utilized in targeted proteomics . The research highlighted the ability of these probes to provide insights into the functional roles of MAPs during pathological conditions.

Study 2: Peptide Synthesis and Stability

Research has demonstrated that incorporating this compound into peptide sequences can enhance their stability against enzymatic degradation. This property was validated through comparative studies where peptides containing this amino acid exhibited significantly lower rates of hydrolysis when exposed to proteolytic enzymes .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Study 1 | MAP Inhibition | Effective labeling of MAPs using ABPs derived from bestatin scaffold |

| Study 2 | Peptide Stability | Enhanced resistance to proteolysis in peptides containing Fmoc-modified amino acids |

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-26(2,17-10-4-3-5-11-17)23(24(28)29)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRGBXSOQUZHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.